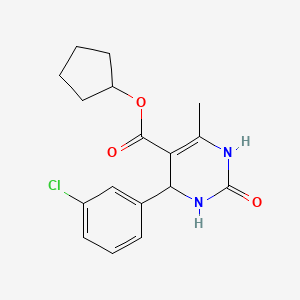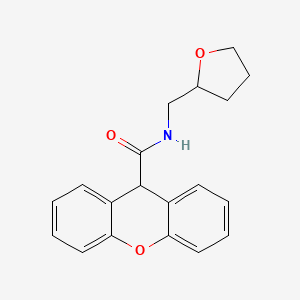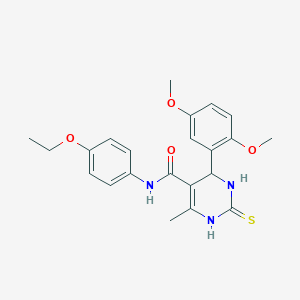
N-(5-chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-Chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide often involves catalyzed reactions. For example, isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination and N- to O-sulfonyl transfer sequences are used for forming substituted pyridines from (phenylthio)acetic acids and α,β-unsaturated ketimines, indicating complex synthesis pathways that can generate a variety of substituted pyridines (Stark, O'Riordan, & Smith, 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally similar to this compound reveals detailed information about their crystalline structures. For instance, the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been characterized, showing supramolecular architectures that involve hydrogen bonds as well as other non-covalent associations, which are crucial for understanding the molecular arrangement and stability of such compounds (Chi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often include nitration, sulfide substitutions, and interactions with amines, indicating a broad reactivity profile that allows for the creation of a wide range of functionalized molecules. These reactions not only expand the chemical diversity of these compounds but also highlight their potential as intermediates in organic synthesis (Caton & Mcomie, 1968).
Mechanism of Action
Target of Action
The primary target of N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting .
Mode of Action
N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa, preventing thrombin generation without having a direct effect on platelet aggregation .
Biochemical Pathways
The compound’s action affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Pharmacokinetics
The compound has a long half-life among the class of direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours .
Result of Action
The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide results in a decrease in thrombin generation . This leads to a reduction in blood clot formation, thereby preventing conditions such as deep vein thrombosis or pulmonary embolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and effectiveness can be affected by factors such as the patient’s diet, other medications they may be taking, and their overall health status . .
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-11-12-17(21-13-15)22-19(23)18(14-7-3-1-4-8-14)24-16-9-5-2-6-10-16/h1-13,18H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCRXFXAAFNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387291 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6102-00-7 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

